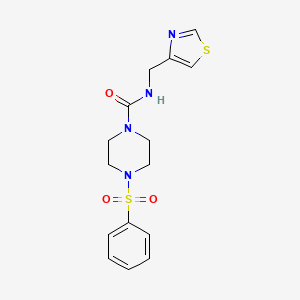![molecular formula C21H24N4O2 B7542753 N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide, also known as QAUTC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. QAUTC is a synthetic compound that can be synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide involves the inhibition of the PI3K/Akt signaling pathway and activation of the caspase pathway. The PI3K/Akt signaling pathway is a key pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. This compound also activates the caspase pathway, which is a key pathway involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory activity. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound also inhibits the activation of NF-κB, a key transcription factor involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. This compound also exhibits some toxicity towards normal cells, which may limit its use as an anticancer drug.
Orientations Futures
There are several future directions for research on N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide. One direction is to elucidate its mechanism of action. Further research is needed to understand the molecular targets of this compound and how it induces apoptosis in cancer cells. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, further research is needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide involves the reaction of 4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide and 8-formylquinoline in the presence of acetic acid. The reaction proceeds smoothly and yields this compound in good purity and yield. The synthetic method is simple, efficient, and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propriétés
IUPAC Name |
N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20(18-5-1-3-16-4-2-6-22-19(16)18)23-24-21(27)25-12-15-8-13-7-14(9-15)11-17(25)10-13/h1-6,13-15,17H,7-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJUQZCGMWEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N(C3)C(=O)NNC(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)